(2-氟苯基)氰胺

描述

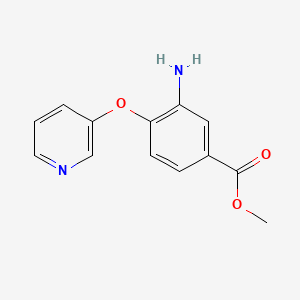

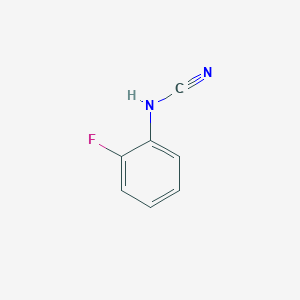

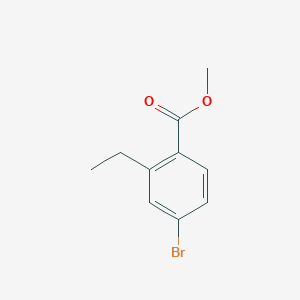

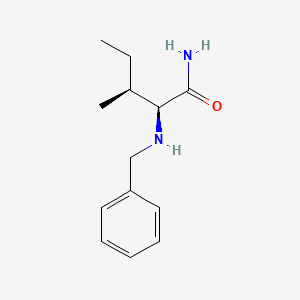

“(2-Fluorophenyl)cyanamide” is a derivative of cyanamide, an organic compound with the formula CN2H2 . Cyanamide is a white solid that is widely used in agriculture and the production of pharmaceuticals and other organic compounds . The molecule features a nitrile group attached to an amino group .

Synthesis Analysis

Cyanamides can be synthesized from isothiocyanates under mild reaction conditions using an iron-mediated efficient multi-component method . This method involves subsequent nucleophilic addition and desulfurization . The reactions are rapid, facile, and can be accomplished at room temperature .

Molecular Structure Analysis

The molecular formula of cyanamide is CH2N2 . It has a unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .

Chemical Reactions Analysis

Cyanamides have a very important role in coordination chemistry and cycloaddition reactions . They act as radical partners for cascade synthesis of polycyclic quinazolinones . They are also useful precursors and important synthetic intermediates for the synthesis of organic molecules .

科学研究应用

环加成反应

氰胺已用于环加成反应 . 这种反应涉及两个或多个不饱和分子(或同一分子的不同部分)结合形成环状加合物,并且净键多重性降低。

氨基氰化反应

氨基氰化反应涉及在多重键上添加氨基(NH2)和氰基(CN) . 包括“(2-氟苯基)氰胺”在内的氰胺可用于这些反应。

亲电氰化转移试剂

氰胺可以充当亲电氰化转移试剂 . 这意味着它们可以在反应中将氰基转移到另一个分子上。

自由基反应

氰胺具有独特的自由基化学性质 . 它们可以参与涉及不成对电子的反应,从而导致形成新的化合物。

配位化学

氰胺的氮-碳-氮(NCN)连接性使其能够参与配位化学 . 它们可以与金属形成配合物,这在各种应用中可能有用。

植物生长调节

虽然与“(2-氟苯基)氰胺”没有直接关系,但值得注意的是,某些氰胺,例如氰化氢,被用作植物生长调节剂 . 它们可以加速植物休眠释放和芽萌发。

作用机制

Target of Action

Cyanamide, a related compound, has been found to interact with enzymes such as cathepsin k and carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation .

Mode of Action

Cyanamides are known to exhibit a unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit . This allows them to interact with various biological targets in unique ways .

Biochemical Pathways

For instance, in plants, hydrogen cyanamide affects the cytokinin pathway, the jasmonate pathway, and the hydrogen cyanide pathway . These pathways are involved in various physiological processes, including cell division, stress responses, and bud dormancy release .

Result of Action

Hydrogen cyanamide, a related compound, has been found to cause reversible g2/m cell cycle arrest accompanied by oxidation of the nucleus and cytosol . This suggests that (2-Fluorophenyl)cyanamide might have similar effects on the cell cycle and cellular redox state.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Fluorophenyl)cyanamide. For instance, temperature is known to affect the action of hydrogen cyanamide in plants . Similarly, soil properties can influence the action of calcium cyanamide, a related compound . Therefore, it is plausible that environmental factors such as temperature, pH, and soil composition could also influence the action of (2-Fluorophenyl)cyanamide.

安全和危害

未来方向

The use and application of substituted cyanamides in synthetic chemistry have significantly increased in the last decade . More sustainable and robust synthetic routes to these important compounds are being developed . Future research may focus on further exploring the unique reactivity of cyanamides and their potential applications in various fields .

属性

IUPAC Name |

(2-fluorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOFCSYNFPLDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712370 | |

| Record name | (2-Fluorophenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71232-23-0 | |

| Record name | (2-Fluorophenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)

amine](/img/structure/B1463932.png)